5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Description
This compound (CAS: 618081-43-9) is a brominated indole-thiazolidinone hybrid with the molecular formula C₂₁H₂₃BrN₂O₃S₂ and a molecular weight of 495.45 g/mol . Key structural features include:
- A 5-bromo-2-oxoindoline core, which is substituted at the N1 position with a pentyl chain.
- A thioxothiazolidin-4-one moiety fused to the indole via a conjugated ylidene system.
- A (tetrahydrofuran-2-yl)methyl group at the C3 position of the thiazolidinone ring.
The bromine atom enhances electrophilic reactivity, while the tetrahydrofuran (THF) substituent may improve solubility compared to purely hydrophobic analogs .
Properties
CAS No. |
618081-43-9 |
|---|---|
Molecular Formula |
C21H23BrN2O3S2 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23BrN2O3S2/c1-2-3-4-9-23-16-8-7-13(22)11-15(16)17(19(23)25)18-20(26)24(21(28)29-18)12-14-6-5-10-27-14/h7-8,11,14H,2-6,9-10,12H2,1H3/b18-17- |
InChI Key |
BKHNPDFWAWVSDE-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 483.4 g/mol. The presence of a bromo substituent and a thiazolidinone ring indicates potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | 5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one |
| CAS Number | 618081-52-0 |
The biological activity of this compound may involve several mechanisms, primarily through its interaction with various biological macromolecules such as proteins and enzymes. The thiazolidinone moiety is known for its ability to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation.
Biological Activities
While direct studies on the specific biological activities of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one are sparse, compounds with similar structures have shown promising pharmacological properties:
- Anticancer Activity : Compounds containing indole and thiazolidinone structures have been associated with anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
- Antimicrobial Properties : Similar thiazolidinones have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such properties.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting specific cytokines or signaling pathways involved in inflammatory responses.
Comparative Analysis
To further understand the potential of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5-Bromoindole | Indole base with bromo substituent | Anticancer | Lacks thiazolidinone ring |
| Thiazolidine | Thiazolidine core | Antimicrobial | No indole structure |
| 5-Methoxyindole | Indole with methoxy group | Neuroprotective | Different substituents on indole |
The unique combination of both indoline and thiazolidinone structures in this compound suggests that it may exhibit distinct biological activities compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Indole and Thiazolidinone Moieties
Table 1: Substituent Effects on Key Analogs
Key Observations :
- Thiazolidinone Substituents: The THF group in the target compound introduces oxygen-based polarity, contrasting with isopropyl (hydrophobic) or allyl (electron-rich) groups in analogs .
Key Observations :
- The target compound’s synthesis likely follows methods similar to and , involving condensation of functionalized isatins with thiazolidinone precursors .
- Spectral Data : Aromatic protons in analogs appear at δ 6.94–8.75 ppm (¹H-NMR), while thioxo groups exhibit IR stretches near 1250–1150 cm⁻¹ . The THF methyl group in the target compound would show distinct ¹H-NMR splitting (δ 3.5–4.0 ppm) .
Hypothesized Activity of Target Compound :
- The bromine atom may enhance DNA intercalation or enzyme inhibition, while the THF group could improve solubility for in vivo applications .
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